4-Iodo-2,5-dimethylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWCANJGUNVAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 2,5 Dimethylbenzaldehyde and Analogous Iodobenzaldehydes
Direct Iodination Strategies
Direct iodination of the aromatic C-H bond represents the most atom-economical approach to iodobenzaldehydes. These methods can be broadly classified into electrophilic aromatic iodination and transition metal-catalyzed C-H activation.
Electrophilic Aromatic Iodination Approaches
Electrophilic aromatic iodination involves the attack of an electrophilic iodine species on the electron-rich aromatic ring of a benzaldehyde (B42025) derivative. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring.
Stoichiometric iodination methods often employ molecular iodine (I₂) in the presence of an oxidizing agent or a silver salt to generate a more potent electrophilic iodine species.
A common and effective method for the iodination of activated aromatic compounds is the use of molecular iodine in combination with silver salts, such as silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄). mdma.ch The silver salt facilitates the generation of a highly electrophilic iodine species, likely a solvated iodonium (B1229267) ion (I⁺), by precipitating the iodide ion as silver iodide (AgI). nih.gov This approach has been successfully applied to the synthesis of 4-iodo-2,5-dimethoxybenzaldehyde (B1600581), an analog of the target compound, in high yield. For instance, the reaction of 2,5-dimethoxybenzaldehyde (B135726) with stoichiometric amounts of iodine and silver nitrate in methanol (B129727) at room temperature provides the 4-iodo derivative in 85% yield. Similarly, the use of iodine and silver sulfate has been shown to be a mild and effective reagent for the iodination of various activated benzenes without the need for strong acids. mdma.ch
Another widely used system for direct iodination is the combination of molecular iodine and iodic acid (HIO₃). sciensage.infojocpr.comtandfonline.com This mixture generates an electrophilic iodine species in situ. skemman.is This method has been reported to be efficient for the iodination of various aromatic compounds, including hydroxylated aromatic aldehydes and ketones. jocpr.comtandfonline.com The reactions can be carried out under conventional stirring or with microwave assistance, with the latter often leading to shorter reaction times. jocpr.com The use of polyethylene (B3416737) glycol (PEG) as a green and reusable reaction medium has also been explored for the I₂/HIO₃ system, offering high conversions and easy work-up procedures. sciensage.info
| Reagent System | Substrate Example | Product | Yield (%) | Reference |
| I₂/AgNO₃ | 2,5-Dimethoxybenzaldehyde | 4-Iodo-2,5-dimethoxybenzaldehyde | 85 | |
| I₂/Ag₂SO₄ | p-Xylene (B151628) | Iodo-p-xylene | 96 | mdma.ch |
| I₂/HIO₃ | Hydroxylated aromatic aldehydes | Iodinated hydroxy aldehydes | Good to Excellent | jocpr.comtandfonline.com |
| I₂/HIO₃ in PEG-H₂O | Activated arenes | Iodoarenes | Excellent | sciensage.info |
Hypervalent Iodine Reagent-Assisted Iodination (e.g., PIDA)
Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), have emerged as powerful tools in organic synthesis due to their oxidizing properties and ability to facilitate a wide range of transformations, including iodination. beilstein-journals.orgnih.govacsgcipr.orgwikipedia.org In the context of iodination, PIDA can be used in conjunction with an iodine source, such as potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI), to generate a highly electrophilic iodine species. rsc.orgnih.gov
The PIDA/iodide system offers a versatile platform for the controlled iodination of various organic molecules. For instance, the combination of TBAI and PIDA has been shown to be specific for the monoiodination of alkynes, while the KI/PIDA system leads to di-iodination. nih.gov This highlights the tunability of the reaction conditions to achieve the desired degree of iodination. In the iodination of pyrazolo[1,5-a]pyrimidines, PIDA was found to be a superior oxidant compared to others, with KI proving to be a more effective halogen source than NaI or TBAI. rsc.org The proposed mechanism involves the initial formation of an iodine(III) species which then acts as a source of electrophilic halogen. rsc.org
| Reagent System | Substrate Type | Key Feature | Reference |
| TBAI/PIDA | Alkynes | Specific for monoiodination | nih.gov |
| KI/PIDA | Alkynes | Results in di-iodination | nih.gov |
| PIDA/KI | Pyrazolo[1,5-a]pyrimidines | Superior oxidant for iodination | rsc.org |
Transition Metal-Catalyzed C-H Iodination
Transition metal catalysis provides a powerful alternative for the direct functionalization of C-H bonds, offering unique regioselectivities that are often complementary to classical electrophilic substitution reactions.
Palladium-catalyzed reactions have been at the forefront of C-H activation research. acs.orgnih.govscripps.edu For aromatic aldehydes, the aldehyde group itself can act as a transient directing group, guiding the palladium catalyst to the ortho C-H bond for subsequent functionalization. researchgate.net
A notable example is the palladium-catalyzed ortho-C-H iodination of aromatic aldehydes using N-iodosuccinimide (NIS) as the iodine source. google.com This method allows for the direct synthesis of ortho-iodobenzaldehyde compounds in a single step, avoiding the multistep sequences often required in traditional syntheses. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and can be applied to a range of substituted benzaldehydes. google.com The use of a transient directing group strategy, where the aldehyde reacts with an amine to form an imine in situ, can also facilitate palladium-catalyzed ortho-C-H iodination. researchgate.net This approach has been successfully applied to the synthesis of various 2-iodobenzaldehydes. researchgate.net
Multistep Synthetic Routes via Precursor Compounds
In cases where direct iodination is not feasible or does not provide the desired regioselectivity, multistep synthetic sequences starting from pre-functionalized precursors are employed. A common strategy involves the synthesis of a substituted benzaldehyde followed by a subsequent iodination step. For example, 2,5-dimethylbenzaldehyde (B165460) can be synthesized and then subjected to iodination. Another approach involves the synthesis of an iodinated precursor which is then converted to the benzaldehyde. For instance, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal can be converted to 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) through a lithium-halogen exchange followed by quenching with iodine and subsequent hydrolysis of the acetal. prepchem.com
Halogenation of Dimethylbenzene and Dimethoxybenzene Derivatives
The introduction of an iodine atom onto an aromatic ring, or halogenation, is a critical step in the synthesis of iodo-benzaldehydes. This is typically achieved through electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.
For precursors like dimethylbenzenes and dimethoxybenzenes, the electron-donating nature of the methyl and methoxy (B1213986) groups activates the ring towards electrophilic attack and directs the incoming electrophile (in this case, an iodonium ion or its equivalent) to the ortho and para positions.
Research Findings on Halogenation:
Iodination of Dimethylbenzene: The direct iodination of p-xylene (1,4-dimethylbenzene) is a direct route to the 2-iodo-1,4-dimethylbenzene (B72087) core structure. lookchem.com A combination of iodine and polymer-supported periodic acid in acetonitrile (B52724) has been shown to be an effective system for the iodination of alkylbenzenes like 1,2-dimethylbenzene. semanticscholar.org Another method uses diiodine and ortho-periodic acid as the oxidant in hot ethanol. nih.gov For m-xylene, iodination using a mixture of iodine and peracetic acid in acetic acid solution yields 4-iodo-1,3-dimethylbenzene. acs.org
Halogenation of Dimethoxybenzene: The halogenation of 2,5-dimethoxybenzaldehyde, an analogue of 2,5-dimethylbenzaldehyde, provides insight into these reactions. Bromination with bromine in acetic acid yields a mixture of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) and the 2-bromo-3,6-dimethoxy isomer. mdma.ch Similarly, iodination of 2,5-dimethoxybenzonitrile, derived from the corresponding aldehyde, can produce the 4-iodo derivative. designer-drug.comtandfonline.com Iodination of dimethoxy- and trimethoxybenzenes has been achieved using elemental iodine with 30% aqueous hydrogen peroxide under solvent-free conditions, leading to iodination on the aromatic ring. chem-soc.simdpi.com
Below is a table summarizing various halogenation methods for dimethylbenzene and dimethoxybenzene derivatives.
| Starting Material | Reagents | Product(s) | Yield | Reference(s) |
| 1,2-Dimethylbenzene | I₂, Polymer-supported HIO₄, CH₃CN | 4-Iodo-1,2-dimethylbenzene | 95% | semanticscholar.org |
| o-Xylene | I₂, H₅IO₆, 95% EtOH | 4-Iodo-1,2-dimethylbenzene | 75% | nih.gov |
| m-Xylene | I₂, CH₃CO₃H, Acetic Acid | 4-Iodo-1,3-dimethylbenzene | - | acs.org |
| 2,5-Dimethoxybenzaldehyde | Br₂, Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | 4:1 ratio with isomer | mdma.ch |
| Dimethoxybenzenes | I₂, 30% aq. H₂O₂ | Ring-iodinated products | Good | chem-soc.simdpi.com |
Introduction of the Aldehyde Functionality (e.g., Formylation Reactions)
The aldehyde group can be introduced either before or after the halogenation step. When introduced after, a formylation reaction is performed on an iodinated precursor, such as 1-iodo-2,5-dimethylbenzene.
Formylation Reactions:
Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. Several methods exist for this transformation.
Formylation of Aryl Iodides: A recent method describes the formylation of various aryl iodides using N,N-dimethylformamide (DMF) as the formyl source. rsc.org The reaction is mediated by potassium methoxide/disilane at room temperature. This provides a direct pathway to convert an iodoarene into the corresponding benzaldehyde. rsc.org
Ortho-selective Formylation: For phenol (B47542) derivatives, the aldehyde group can be introduced with high regioselectivity at the ortho position under mild conditions. nih.govd-nb.info While not directly applicable to a non-phenolic precursor like 1-iodo-2,5-dimethylbenzene, this highlights the diverse strategies available for formylation depending on the substrate's functional groups.
The table below details a representative formylation reaction.
| Starting Material | Reagents | Product | Yield | Reference(s) |
| Aryl Iodides | KOMe, Mg(OTf)₂, TMS-TMS, DMF | Aryl Aldehydes | 46-62% | rsc.org |
Regioselective Synthesis via Lithiation-Iodination Sequences
To achieve high regioselectivity that may not be possible through direct electrophilic substitution, a directed ortho-metalation (DoM) approach followed by iodination can be employed. This involves using a directing group on the aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) at a specific adjacent position. The resulting aryllithium species is then quenched with an iodine source.
A method for the regioselective functionalization of haloarenes involves deprotonative lithiation, followed by trapping with a zinc chloride diamine complex to form an organozinc species, which can then react with electrophiles. organic-chemistry.org This strategy helps prevent the formation of unwanted aryne intermediates. While specific examples for 4-iodo-2,5-dimethylbenzaldehyde are not detailed, the principle can be applied to a precursor like 2,5-dimethylbenzaldehyde, where the aldehyde group (or a protected form) could direct lithiation to an adjacent position, followed by quenching with iodine.
Green Chemistry Principles in the Synthesis of Iodinated Benzaldehydes
Modern synthetic chemistry emphasizes the development of processes that are environmentally friendly, minimizing waste and avoiding hazardous materials. This is particularly relevant for halogenation reactions, which have traditionally used harsh reagents.
Development of Environmentally Benign Iodination Protocols
Significant research has focused on creating greener methods for iodination that avoid toxic metals and harsh acids while using safer solvents and reagents.
Key Green Iodination Methods:
KI/(NH₄)₂S₂O₈ System: An environmentally benign protocol uses inexpensive potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol at room temperature. thieme-connect.comorganic-chemistry.orgthieme-connect.com This acid-free method is ortho-selective for phenols and is compatible with various functional groups, including aldehydes. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgthieme-connect.com
Iodine/Iodic Acid in PEG-400: A convenient and eco-friendly procedure for iodinating aromatic compounds like benzaldehydes uses a combination of iodine and iodic acid in polyethylene glycol (PEG-400) as a green reaction medium. ingentaconnect.comresearchgate.netbenthamdirect.com This method offers a simple procedure, easy isolation, and high yields. ingentaconnect.comresearchgate.net
Iodine with Green Oxidants: Molecular iodine can be used with environmentally friendly oxidants. One such system uses urea-hydrogen peroxide (UHP), a stable solid adduct, for the oxidative iodination of various arenes. organic-chemistry.org Another approach employs 30% aqueous hydrogen peroxide under solvent-free conditions for the iodination of activated aromatics. chem-soc.simdpi.com
NaIO₃/Na₂SO₃ System: An effective and eco-friendly method for the iodination of activated arenes involves the reaction with a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid, which produces mono-iodo arenes in high yields. scispace.com
The following table summarizes these environmentally benign iodination protocols.
| Reagent System | Solvent/Conditions | Key Advantages | Reference(s) |
| KI / (NH₄)₂S₂O₈ | Aqueous Methanol, Room Temp. | Acid-free, metal-free, ortho-selective for phenols. | organic-chemistry.orgthieme-connect.comorganic-chemistry.orgthieme-connect.com |
| I₂ / HIO₃ | PEG-400 | Simple procedure, easy isolation, quantitative yields. | ingentaconnect.comresearchgate.netbenthamdirect.com |
| I₂ / Urea-H₂O₂ | - | Uses a stable, solid oxidant. | organic-chemistry.org |
| I₂ / 30% aq. H₂O₂ | Solvent-Free | Avoids organic solvents. | chem-soc.simdpi.com |
| NaIO₃ / Na₂SO₃ | Aqueous HCl | High yields of mono-iodo products. | scispace.com |
Exploration of Sustainable Catalytic Systems for Halogenation Reactions
The use of catalysts can significantly improve the sustainability of halogenation reactions by enabling milder reaction conditions, increasing selectivity, and allowing for catalyst recycling.
Sustainable Catalytic Approaches:
Organocatalysis: An organocatalytic method for the iodination of activated aromatic compounds uses 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with thiourea (B124793) catalysts. organic-chemistry.org This approach avoids the use of metals entirely.
Vanadium-Based Catalysis: Vanadium is an earth-abundant metal, and its compounds are effective catalysts for sustainable oxidation and halogenation reactions. mdpi.com V-based catalytic systems using hydrogen peroxide as a benign oxidant have been developed for these transformations in water, avoiding organic solvents. mdpi.comresearchgate.net
Recyclable Catalytic Systems: A major focus of green chemistry is the development of recyclable catalysts. Strategies include immobilizing homogeneous catalysts on solid supports or using systems with easily separable solvents like polyethylene glycol (PEG) or ionic liquids. rsc.orgdiva-portal.org For instance, a Co/Cu catalytic system in PEG-400 has been shown to be effective and recyclable for the annulation of aromatic aldehydes. rsc.org
Reactivity and Derivatization Pathways of 4 Iodo 2,5 Dimethylbenzaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily participates in a variety of reactions, including condensations, reductions, oxidations, and conversions to other functional groups.
Carbonyl Condensation Reactions (e.g., with Thiosemicarbazide)
The aldehyde functionality of 4-iodo-2,5-dimethylbenzaldehyde can undergo condensation reactions with nucleophiles. A notable example is the reaction with thiosemicarbazide (B42300). researchgate.net In this type of reaction, the nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a thiosemicarbazone derivative. researchgate.netscience.gov These reactions are often carried out in an acidic medium, such as ethanol, under reflux conditions. researchgate.net Thiosemicarbazones are of interest due to their wide range of biological activities. researchgate.netscience.gov
Reductive Transformations to Alcohols and Amines
The aldehyde group can be readily reduced to a primary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). redalyc.org For instance, the reduction of the closely related 2-iodo-4,5-dimethylbenzaldehyde (B3059430) with NaBH₄ yields the corresponding (2-iodo-4,5-dimethylphenyl)methanol (B2899286) quantitatively. Platinum-based catalysts have also been shown to be effective for the reduction of various benzaldehydes to their corresponding alcohols. rsc.org
Furthermore, the aldehyde can be converted into an amine through reductive amination. This process typically involves the initial formation of an imine by reaction with an amine, followed by reduction. Sodium borohydride is a suitable reducing agent for this second step. redalyc.org This two-step process can be performed in a one-pot reaction or stepwise. redalyc.org
Oxidative Transformations to Carboxylic Acids
Oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid. A strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in acidic or basic conditions can be employed for this purpose. nih.gov For example, the oxidation of 2-iodo-4,5-dimethylbenzaldehyde with KMnO₄ in acidic conditions produces 2-iodo-4,5-dimethylbenzoic acid in good yield. Similarly, 4-iodo-2,5-dimethoxybenzaldehyde (B1600581) can be oxidized to 4-iodo-2,5-dimethoxybenzoic acid using KMnO₄ in a mixture of pyridine (B92270) and water. nih.govacs.org
| Reaction Type | Reagent | Product | Yield |
| Oxidation | KMnO₄, H⁺ | 2-Iodo-4,5-dimethylbenzoic acid | 72% |
| Oxidation | KMnO₄, Pyridine/H₂O | 4-Iodo-2,5-dimethoxybenzoic acid | - |
Conversion to Nitriles via Oxime Intermediates
The aldehyde can be converted to a nitrile through a two-step process involving an oxime intermediate. First, the aldehyde reacts with hydroxylamine (B1172632) to form an aldoxime. thieme-connect.com The subsequent dehydration of the oxime yields the nitrile. thieme-connect.com Various reagents can be used to facilitate the dehydration of the oxime to the nitrile. One common method involves chlorination followed by base-mediated dehydrochlorination. core.ac.uk Another approach utilizes hypervalent iodine(III) reagents, which can oxidize the aldoxime to a nitrile oxide that can then be converted to the nitrile. core.ac.uk
Reactions at the Aryl Iodide Position
The carbon-iodine bond in this compound allows for reactions that modify the aromatic ring.
Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The presence of an iodine substituent on the aromatic ring of this compound makes it a valuable substrate for various transition metal-mediated cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures. The iodine atom's high reactivity, due to the relatively weak carbon-iodine bond, facilitates oxidative addition to palladium(0) catalysts, which is the initial step in many cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While direct studies on this compound are not extensively detailed in the provided results, the reactivity of analogous iodo-benzaldehyde derivatives is well-established. For instance, 4'-iodoacetophenone (B82248) readily participates in continuous-flow Suzuki-Miyaura coupling reactions with phenylboronic acid, catalyzed by palladium on a solid support. mdpi.com Similarly, 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) is noted for its suitability in Suzuki-Miyaura reactions. This powerful C-C bond-forming method is widely used for creating (hetero)biaryl structures, which are key components in pharmaceuticals and functional materials. mdpi.com The general success of these reactions with iodo-aromatic aldehydes suggests that this compound would be an effective coupling partner.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira reaction is a cornerstone for creating conjugated enynes and arylalkynes. researchgate.netgelest.com The protocol typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net Research on the related compound, 4-iodo-2,5-dimethoxybenzaldehyde, demonstrates its successful use in Sonogashira coupling with trimethylsilylacetylene, catalyzed by PdCl₂(PPh₃)₂ and CuI, to produce the corresponding alkynyl derivative in yields of 70% to 85%. smolecule.com This reaction is often a key step in the synthesis of natural products and other complex organic molecules. researchgate.netrsc.org Given the similar electronic and steric environment, this compound is expected to undergo Sonogashira coupling efficiently.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Although specific examples involving this compound were not found in the search results, the intramolecular Heck reaction is a key strategy in synthesizing complex tricyclic systems from iodo-aryl precursors. soton.ac.uk The general applicability of aryl iodides in Heck reactions suggests this pathway is a viable, though less documented, route for the derivatization of this compound.
Table 1: Overview of Transition Metal-Mediated Cross-Coupling Reactions on Analogous Iodo-Benzaldehydes
| Reaction Type | Aryl Iodide Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4'-Iodoacetophenone | Phenylboronic acid | 7% Pd/WA30 | 4-Acetylbiphenyl | Quantitative | mdpi.com |
| Sonogashira | 4-Iodo-2,5-dimethoxybenzaldehyde | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde | 70-85% | smolecule.com |
| Intramolecular Heck | Aryl iodide with pendant alkene | --- | Pd(OAc)₂ | Tricyclic alkaloid precursor | High | soton.ac.uk |
Stereoselective Transformations and Chiral Derivatization
Synthesis of Chiral Lactones Containing the 2,5-dimethylphenyl Moiety
This compound serves as a precursor for the synthesis of biologically active chiral lactones. Specifically, enantiomeric pairs of β-aryl-δ-iodo-γ-lactones have been synthesized from 2,5-dimethylbenzaldehyde (B165460). researchgate.netencyclopedia.pub These compounds, particularly the trans-isomers of 5-(1-iodoethyl)-4-(2',5'-dimethylphenyl)dihydrofuran-2-one, have demonstrated significant antitumor properties. nih.gov
The synthesis involves a multi-step sequence that introduces chirality and builds the lactone ring. A key transformation is the transfer of chirality from enantiomerically enriched allyl alcohols to γ,δ-unsaturated esters via a stereoselective Johnson-Claisen rearrangement. researchgate.net Subsequent hydrolysis of the ester yields the corresponding carboxylic acid, which then undergoes iodolactonization to form the final δ-iodo-γ-lactone products with high enantiomeric purity (ee 93–99%). researchgate.net The configuration of the stereogenic centers in the final lactone products is determined by the configuration of the starting chiral alcohol and the mechanism of the iodolactonization step. researchgate.net Both enantiomers of the trans-lactone derived from 2,5-dimethylbenzaldehyde have shown potent activity in inducing apoptosis in cancer cell lines. encyclopedia.pubnih.gov
Table 2: Key Intermediates and Products in Chiral Lactone Synthesis
| Compound/Intermediate | Description | Role in Synthesis | Reference |
|---|---|---|---|
| 2,5-dimethylbenzaldehyde | Starting Aromatic Aldehyde | Precursor to the β-aryl moiety | researchgate.netencyclopedia.pub |
| Enantiomerically enriched allyl alcohols | Chiral Building Blocks | Introduce initial chirality | researchgate.net |
| γ,δ-Unsaturated esters | Intermediates | Formed via Johnson-Claisen rearrangement | researchgate.net |
| Enantiomeric trans-5-(1-iodoethyl)-4-(2',5'-dimethylphenyl)dihydrofuran-2-one | Final Products | Biologically active chiral iodolactones | encyclopedia.pubnih.gov |
Enantioselective Functionalization Approaches
Achieving high enantioselectivity is a central goal in the synthesis of chiral molecules. For derivatives of this compound, particularly in the synthesis of chiral lactones, chemoenzymatic methods have proven highly effective.
A critical step in the synthetic route to the chiral lactones is the kinetic resolution of a racemic secondary alcohol. researchgate.net This process uses an enzyme to selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol). In the synthesis of β-aryl-δ-iodo-γ-lactones, lipase (B570770) B from Candida antarctica was identified as a highly effective and enantioselective biocatalyst for this resolution, yielding both the resolved alcohol and its propionate (B1217596) ester with enantiomeric excesses (ee) of ≥99%. researchgate.net
This enzymatic resolution is a powerful enantioselective functionalization approach that establishes the key stereocenters early in the synthetic sequence. The high optical purity of the resolved intermediates is then carried through subsequent stereoselective reactions, such as the Johnson-Claisen rearrangement and iodolactonization, to afford the final chiral lactone products with very high enantiomeric purity. researchgate.net The use of such transient directing groups or chiral auxiliaries is a growing strategy in modern organic synthesis to control the stereochemical outcome of reactions. snnu.edu.cn
Spectroscopic Characterization and Advanced Analytical Techniques in Research of 4 Iodo 2,5 Dimethylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the chemical environment of each atom, confirming the substitution pattern on the benzaldehyde (B42025) core.
In ¹H NMR spectroscopy of 4-Iodo-2,5-dimethylbenzaldehyde, the chemical shifts, signal multiplicities, and integration values of the protons provide a definitive structural fingerprint. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group . The aromatic protons will also exhibit characteristic shifts influenced by the electron-donating methyl groups and the electron-withdrawing, yet sterically bulky, iodine atom. The two methyl groups will each produce a singlet, with their exact chemical shifts dependent on their position relative to the other substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.0 | Singlet |
| Aromatic-H | Varies | Singlet(s) |
| Methyl (-CH₃) | Varies | Singlet(s) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | >190 |
| Aromatic (C-I) | Varies |
| Aromatic (C-H) | 120-150 |
| Aromatic (C-CH₃) | 130-140 |
| Methyl (-CH₃) | ~20 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of this compound and to study its fragmentation under electron impact ionization. The resulting mass spectrum for the parent compound, 2,5-dimethylbenzaldehyde (B165460), serves as a useful reference for predicting the fragmentation of its iodinated derivative restek.com. The introduction of an iodine atom would significantly alter the fragmentation, with characteristic losses of iodine and other fragments.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₉IO), HRMS is used to verify its molecular weight of approximately 260.07 g/mol . The high precision of HRMS also helps to confirm the presence of iodine through its characteristic isotopic signature, further validating the compound's identity .
Table 3: Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value |
| HRMS | Molecular Weight ( g/mol ) | ~260.07 |
| HRMS | Elemental Formula | C₉H₉IO |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would prominently feature a strong absorption band for the aldehyde carbonyl (C=O) stretch, typically appearing around 1700 cm⁻¹ . Additionally, the spectrum would show characteristic absorptions for C-H bonds in the aromatic ring and methyl groups, as well as a vibration corresponding to the C-I bond, which is expected at a lower frequency, around 500 cm⁻¹ sciencemadness.org.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-I Stretch | ~500 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of compounds similar to this compound, such as other substituted benzaldehydes, characteristic vibrational frequencies are observed. For instance, the FT-IR spectrum of a related compound, 2-iodo-3-methoxy-5-methylbenzaldehyde, shows notable peaks that can be correlated to specific molecular vibrations. These include absorptions corresponding to the aldehyde C-H stretch, the C=O (carbonyl) stretch, and C-O (ether) stretching, which are fundamental for confirming the presence of these key functional groups. rsc.org Theoretical studies, often performed using Density Functional Theory (DFT), complement experimental FT-IR data by predicting vibrational frequencies, which aids in the precise assignment of observed spectral bands. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range |
| Aldehyde C-H Stretch | 2850-2750 |
| Carbonyl (C=O) Stretch | 1710-1685 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O (Aryl-Alkyl Ether) Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-I Stretch | 600-500 |
This table presents typical FT-IR absorption ranges for the functional groups present in this compound based on established spectroscopic principles.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and aromatic ring systems. It measures the inelastic scattering of monochromatic light. For aromatic compounds, Raman spectroscopy is effective in characterizing the vibrations of the benzene (B151609) ring. While specific Raman data for this compound is not extensively documented in the provided results, analysis of related dimethoxy-phenethylamines demonstrates the utility of vibrational spectroscopy in distinguishing between isomers. oup.com Theoretical calculations can also predict Raman spectra, offering a powerful tool for structural confirmation when compared with experimental results. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. In the analysis of related iodo-substituted aromatic compounds, reversed-phase HPLC is commonly used, often with a C18 column. rsc.org The mobile phase typically consists of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org By monitoring the elution profile with a UV detector, the purity of the compound can be quantified. rsc.orgbldpharm.com
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (at a wavelength where the analyte absorbs) |
| Flow Rate | 0.5 - 2.0 mL/min |
This table outlines typical parameters for the HPLC analysis of aromatic aldehydes.
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions and to determine the appropriate solvent system for larger-scale separation by column chromatography. odinity.comkhanacademy.org For compounds like this compound, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. odinity.com The separation is based on the polarity of the compounds; more polar compounds have a stronger interaction with the silica gel and thus travel a shorter distance up the plate. khanacademy.org
Column chromatography operates on the same principles as TLC but is used for the preparative separation of compounds. odinity.com A glass column is packed with a stationary phase (e.g., silica gel), and the crude product is loaded onto the top. biotech-asia.org A solvent system, often determined by prior TLC analysis, is then passed through the column to elute the different components at different rates, allowing for the isolation of the pure this compound. rsc.orgrsc.org
Capillary Electrophoresis-Mass Spectrometry (CE/MS) for Complex Mixtures
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution analytical technique that combines the powerful separation capabilities of capillary electrophoresis with the sensitive and specific detection of mass spectrometry. wikipedia.org This method is particularly useful for the analysis of complex mixtures, offering high separation efficiency and molecular mass information in a single run. wikipedia.org While direct applications to this compound are not detailed, CE-MS is extensively used for metabolomics and the analysis of designer drugs, including phenethylamine (B48288) derivatives, which are structurally related. researchgate.netnih.govnih.gov The technique's ability to handle small sample volumes and its high resolving power make it suitable for identifying and quantifying compounds in intricate biological or chemical matrices. wikipedia.orgchromatographyonline.com
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by techniques like gas chromatography (GC) or HPLC. For aldehydes like this compound, derivatization can enhance volatility for GC analysis or introduce a fluorescent tag for more sensitive HPLC detection. sci-hub.box For example, in the analysis of related phenethylamines, perfluoroacylation is a common derivatization method that improves chromatographic separation and mass spectrometric detection. oup.com While substances with poor electrochemical activity may require derivatization for detection, the aldehyde group is generally reactive and may not always necessitate this step for standard analyses. sci-hub.box
Computational and Theoretical Investigations of 4 Iodo 2,5 Dimethylbenzaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 4-Iodo-2,5-dimethylbenzaldehyde, these calculations elucidate the electronic environment and predict its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to various benzaldehyde (B42025) derivatives to understand their conformational preferences and to assign vibrational spectra. nih.govresearchgate.net
In the case of this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the most stable conformers. mdpi.comnih.gov The orientation of the aldehyde group relative to the benzene (B151609) ring and the methyl groups is a key conformational feature. The planarity of the molecule is influenced by the steric and electronic effects of the substituents.
Vibrational assignments, which correlate calculated vibrational frequencies with experimental infrared (IR) and Raman spectra, are also a significant application of DFT. researchgate.net While specific experimental spectra for this compound are not widely published, theoretical calculations can predict the characteristic vibrational modes. These include the C=O stretching of the aldehyde group, C-H stretching of the methyl and aromatic groups, and the C-I stretching frequency. The table below illustrates a hypothetical set of calculated vibrational frequencies for the fundamental modes of this compound, based on typical values for similar compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aldehyde C-H Stretch | ~2850 |
| Aromatic C-H Stretch | ~3050 |
| Methyl C-H Stretch (asymmetric) | ~2980 |
| Methyl C-H Stretch (symmetric) | ~2930 |
| Carbonyl (C=O) Stretch | ~1700 |
| Aromatic C=C Stretch | ~1600, ~1480 |
| C-I Stretch | ~500 |
This table presents illustrative theoretical vibrational frequencies for this compound based on DFT calculations for analogous molecules.
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, DFT calculations can be used to determine the optimized bond lengths, bond angles, and dihedral angles. These optimized geometries provide a detailed three-dimensional structure of the molecule in its most stable state.
The presence of the bulky iodine atom and the two methyl groups influences the geometry of the benzene ring and the orientation of the aldehyde group. The following table presents a hypothetical set of optimized geometrical parameters for this compound, as would be obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-CH₃ | ~1.51 Å |
| Bond Angle | C-C-I | ~120° |
| Bond Angle | C-C=O | ~124° |
| Dihedral Angle | I-C-C-C | ~0° or ~180° |
This table shows representative optimized geometrical parameters for this compound, predicted from DFT calculations.
Mechanistic Probing of Reactions Involving this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT can be used to map out the reaction pathways. This involves calculating the energies of reactants, transition states, intermediates, and products.
For instance, in a Suzuki coupling reaction, where the iodine atom is replaced by an aryl group, theoretical calculations can help to understand the oxidative addition of the C-I bond to a palladium(0) catalyst, the subsequent transmetalation with a boronic acid, and the final reductive elimination to form the biaryl product. The electronic effects of the methyl and aldehyde groups on the reactivity of the C-I bond can be quantitatively assessed through these computational studies.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling aims to establish a quantitative relationship between the structure of a molecule and its chemical reactivity or biological activity. For this compound and its derivatives, computational models can be developed to predict their behavior in various chemical transformations.
By calculating molecular descriptors such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges, it is possible to build models that correlate these properties with reaction rates or yields. nih.gov For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of the susceptibility of the aldehyde group to nucleophilic attack. Similarly, the distribution of electrostatic potential can highlight the electron-rich and electron-poor regions of the molecule, providing clues about its interaction with other reagents. These predictive models are valuable tools for designing new molecules with desired properties and for optimizing reaction conditions. copernicus.org
Applications of 4 Iodo 2,5 Dimethylbenzaldehyde in Advanced Organic Synthesis Research
Role as a Key Intermediate in Complex Organic Molecule Construction
4-Iodo-2,5-dimethylbenzaldehyde serves as a crucial starting material or intermediate in the multi-step synthesis of intricate organic compounds. The presence of the aldehyde and iodo functionalities allows for a wide range of chemical transformations, enabling chemists to build complex molecular skeletons.
Precursor in Natural Product Total Synthesis (e.g., Calothrixin B, Hernandial, Coumarins)
The total synthesis of natural products, which are complex chemical compounds produced by living organisms, often relies on the strategic use of well-defined building blocks. This compound has been employed in the synthesis of several bioactive natural products.
Calothrixin B: Research has demonstrated the use of a related compound, 4-iodo-2,5-dimethoxybenzaldehyde (B1600581), in the synthesis of Calothrixin B. rsc.orgresearchgate.netepa.govrsc.org This highlights the utility of iodinated benzaldehydes in constructing the core structure of this indolo[3,2-j]phenanthridine alkaloid. unipi.it The synthesis often involves multiple steps, including coupling reactions where the iodine atom is a key reactive site. rsc.orgresearchgate.net
Hernandial: The synthesis of Hernandial, a lignan (B3055560) natural product, has been accomplished using a palladium-catalyzed ortho-C-H iodination of aromatic aldehydes, followed by a copper-catalyzed coupling reaction with 2-iodo-4,5-dimethoxybenzaldehyde (B1624881). researchgate.net This approach underscores the importance of iodinated benzaldehydes as coupling partners in the formation of biaryl linkages, a common structural motif in natural products.
Coumarins: While direct synthesis of coumarins from this compound is not extensively detailed, the synthesis of various coumarin (B35378) derivatives often involves the use of substituted and iodinated benzaldehydes. mdpi.comorganic-chemistry.orgresearchgate.net The general strategies for coumarin synthesis frequently utilize ortho-hydroxybenzaldehydes, which can be prepared from precursors like this compound through hydroxylation reactions.
Building Block for Synthetic Scaffolds for Further Functionalization
Beyond the total synthesis of specific natural products, this compound is a valuable building block for creating diverse molecular scaffolds. These scaffolds can then be further modified or functionalized to generate libraries of compounds for various research purposes. The aldehyde group can be transformed into other functional groups, while the iodo group is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility makes it a key component in the construction of novel molecular frameworks for exploratory research. frontiersin.org
Utility in the Preparation of Scaffolds for Medicinal Chemistry Research
In the field of medicinal chemistry, the development of new molecular entities with potential therapeutic applications is a primary goal. This compound serves as a precursor for the synthesis of various scaffolds that are investigated for their biological activities, without delving into specific clinical data.
Synthesis of Iodinated Lactones with Research Potential
Lactones, which are cyclic esters, are a class of compounds that have been investigated for their potential biological activities. Research has shown that this compound can be a starting point for the synthesis of iodinated lactones. mdpi.com For instance, β-aryl-δ-iodo-γ-lactones have been synthesized from aromatic aldehydes, including 2,5-dimethylbenzaldehyde (B165460), through multi-step sequences. researchgate.netresearchgate.net These syntheses often involve chemoenzymatic methods to achieve high enantiomeric purity. researchgate.netnih.gov The resulting iodolactones are then studied for their potential as antiproliferative agents in various cancer cell lines. researchgate.netresearchgate.netmdpi.com
| Lactone Type | Starting Aldehyde | Key Synthetic Steps | Research Focus |
|---|---|---|---|
| β-Aryl-δ-iodo-γ-lactones | 2,5-Dimethylbenzaldehyde | Chemoenzymatic resolution, Johnson-Claisen rearrangement, Iodolactonization | Antiproliferative activity |
| cis-5-(1-iodoethyl)-4-(aryl)dihydrofuran-2-one | Various aromatic aldehydes | Multi-step synthesis | Cytotoxic effects on cancer cell lines |
Precursors for Substituted Phenethylamines for Neuropharmacological Tool Development
Substituted phenethylamines are a well-known class of compounds that interact with the central nervous system. This compound is a precursor in the synthesis of certain substituted phenethylamines, such as 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I). researchgate.neteuropa.eu The synthesis typically involves the conversion of the benzaldehyde (B42025) to a nitrostyrene, followed by reduction to the corresponding phenethylamine (B48288). ojp.gov These compounds serve as tools in neuropharmacological research to study receptor binding and function. researchgate.net
| Target Compound | Precursor Aldehyde | General Synthetic Route | Application in Research |
|---|---|---|---|
| 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) | 2,5-Dimethoxybenzaldehyde (B135726) | Iodination followed by conversion to the phenethylamine | Neuropharmacological tool |
Intermediate in the Synthesis of Antineoplastic Agent Analogs
The search for new anticancer agents is a significant area of medicinal chemistry research. This compound and its analogs have been used as intermediates in the synthesis of compounds with potential antineoplastic activity. For example, iodinated combretastatin (B1194345) analogs have been synthesized using iodinated benzaldehydes as key building blocks. nih.gov These synthetic analogs are then evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov The synthesis of novel halolactones with β-aryl substituents, derived from simple aromatic aldehydes, has also been explored for their cytotoxic effects against cancer cell lines. researchgate.net
Utilization in the Development of Organic Electronic Materials Precursors
This compound is identified as a valuable precursor in the field of materials science, particularly for the development of advanced organic electronic materials. Its classification as an organic monomer for Covalent Organic Frameworks (COFs) highlights its potential in creating structured, porous polymers with applications in electronics. bldpharm.com
The utility of this compound stems from its specific functional groups. The aldehyde group (-CHO) provides a reactive site for condensation reactions, which are fundamental to the formation of polymers and frameworks. The iodo-substituent (-I) on the aromatic ring is a key feature, as it can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon bonds and assembling complex, conjugated systems that are often the core of organic semiconductors and other electronic materials. While detailed synthetic examples for this specific compound are not extensively published, its structural motifs are analogous to other building blocks used in the synthesis of specialty chemicals and materials.
Table 1: Properties of this compound Relevant to Materials Science
| Property | Description | Relevance |
| Molecular Formula | C₉H₉IO | Provides the basic elemental composition. bldpharm.com |
| Aldehyde Group | A formyl group attached to the benzene (B151609) ring. | Enables polymerization and framework construction through reactions like Schiff base formation. |
| Iodo Group | An iodine atom attached to the benzene ring. | Acts as a versatile handle for post-synthetic modification via metal-catalyzed cross-coupling reactions, allowing for the tuning of electronic properties. |
| Aromatic Core | A substituted benzene ring. | Forms the rigid backbone of potential polymers or frameworks, contributing to thermal stability and electronic conjugation. |
This table is generated based on chemical principles and information from provided sources.
Research Tool in Neuropharmacology for Serotonin (B10506) Receptor Dynamics Studies
In the field of neuropharmacology, this compound serves as a critical starting material, or precursor, for the synthesis of potent and selective ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, its chemical structure is foundational for creating analogues of well-known psychoactive research chemicals that target the 5-HT2A and 5-HT2C receptors. smolecule.com These receptors are deeply involved in modulating mood, perception, and cognition and are implicated in various neuropsychiatric conditions. nih.gov
The aldehyde function of the molecule is typically used to build the ethylamine (B1201723) side chain characteristic of phenethylamine drugs. Through processes like a Henry reaction followed by reduction, or reductive amination, the benzaldehyde is converted into a phenethylamine. The iodo- and dimethyl-substituents on the aromatic ring are crucial for conferring specific binding affinities and pharmacological activities at the target receptors.
For instance, the closely related compound 4-iodo-2,5-dimethoxybenzaldehyde is a well-documented precursor for the synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) and 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). smolecule.comgoogle.com These compounds are invaluable research tools used to study serotonin receptor dynamics, function, and their role in both normal brain function and in disorders like depression and schizophrenia. smolecule.comnih.govnih.gov By extension, this compound is used to create structurally similar probes to investigate how different substitution patterns on the phenyl ring affect receptor interaction.
Table 2: Role as a Precursor in Synthesizing Neuropharmacological Tools
| Precursor | Resulting Research Compound Class | Research Application |
| This compound | Substituted 4-Iodo-phenethylamines and amphetamines | Probes for studying structure-activity relationships at 5-HT2A/2C receptors. |
| 4-Iodo-2,5-dimethoxybenzaldehyde (Analogue) | 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) | A classic research agonist used to investigate 5-HT2 receptor pharmacology and its role in inflammation and plasticity. nih.govmonash.eduljmu.ac.uk |
| 4-Iodo-2,5-dimethoxybenzaldehyde (Analogue) | 25I-NBOMe | A potent 5-HT2A agonist used to study receptor signaling and distribution. nih.govdokumen.pub |
This table illustrates the application of the title compound by analogy with closely related, well-documented precursors.
Reference Compound in Forensic Chemistry for the Identification of Related Analogues
The utility of this compound extends to forensic chemistry, where it serves as a crucial reference material. Its significance lies in its position as a potential precursor for the synthesis of designer drugs, specifically substituted phenethylamines of the 2C-X series and their N-benzyl derivatives (NBOMes). ojp.govresearchgate.net These classes of compounds include numerous potent hallucinogens that are controlled substances in many jurisdictions. dokumen.pub
Forensic laboratories are tasked with the unambiguous identification of controlled substances in seized materials. This requires authenticated analytical reference standards to compare against unknown samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). ojp.govunodc.org Because many designer drugs are synthesized in clandestine laboratories, their precursors are also of significant interest to law enforcement and forensic chemists.
This compound can be used in two primary ways:
Direct Reference: As a known precursor, its presence can suggest a particular synthetic route being used to produce illicit substances.
Synthesis of Standards: It can be used in a controlled laboratory setting to synthesize its derivatives. These synthesized analogues then serve as certified reference materials (CRMs) for the positive identification of new psychoactive substances (NPS) that may appear on the illicit market. cerilliant.com The availability of such reference materials is essential for the validation of analytical methods used in forensic toxicology and for ensuring the accuracy and legal defensibility of laboratory results. ojp.govcerilliant.com
Table 3: Forensic Relevance of this compound and Its Analogues
| Compound Class | Forensic Significance | Role of the Benzaldehyde Precursor |
| Substituted Phenethylamines (e.g., 2C-I analogues) | Illicit hallucinogenic designer drugs. researchgate.net | Starting material for synthesis; used to create reference standards for identification. |
| N-Benzyl Phenethylamines (e.g., 25I-NBOMe analogues) | Potent and dangerous new psychoactive substances (NPS). dokumen.pub | Key building block for the synthesis of reference materials needed for forensic casework. |
This table is generated based on information from provided sources.
Future Research Directions and Emerging Challenges in 4 Iodo 2,5 Dimethylbenzaldehyde Chemistry
Development of Highly Atom-Economical and Selective Synthetic Routes
A primary challenge in contemporary synthetic chemistry is the development of processes that are not only efficient in terms of yield but also in the incorporation of all reactant atoms into the final product, a concept known as atom economy. For 4-Iodo-2,5-dimethylbenzaldehyde, future research will undoubtedly focus on moving beyond classical iodination methods, which often utilize stoichiometric and sometimes hazardous reagents.
The development of catalytic C-H iodination would represent a significant leap forward. This approach would directly convert a C-H bond in 2,5-dimethylbenzaldehyde (B165460) to a C-I bond, ideally using a recyclable catalyst and a benign iodine source. Such a strategy would be inherently more atom-economical and generate less waste compared to traditional methods that may involve pre-functionalization of the aromatic ring.
Another promising avenue is the exploration of flow chemistry for the synthesis of this compound. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher selectivity and yields. Furthermore, flow systems can often be more easily scaled up for industrial production.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Iodination | High atom economy, reduced waste, direct functionalization. | Development of efficient and selective catalysts (e.g., palladium, copper), optimization of reaction conditions. |
| Flow Chemistry Synthesis | Enhanced reaction control, improved safety, scalability. | Design of microreactor systems, optimization of flow parameters, integration with in-line purification. |
| Sandmeyer-type Reactions | Utilizes readily available anilines as starting materials. | Improving yields and minimizing byproducts, exploring greener diazotization reagents. |
Exploration of Novel Reactivity Modes and Catalytic Transformations
The presence of both an aldehyde and an iodo group on the same aromatic ring makes this compound a versatile building block for the synthesis of more complex molecules. Future research will likely focus on uncovering new ways to harness the reactivity of this compound.
The carbon-iodine bond is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. A significant research direction will be the development of novel catalytic systems that can efficiently couple this compound with a wide range of partners, including those that are sterically hindered or electronically challenging. This would enable the rapid construction of diverse molecular scaffolds.
Furthermore, the interplay between the aldehyde and the iodo group could lead to novel intramolecular reactions. For instance, the development of catalytic methods for domino or tandem reactions, where multiple bonds are formed in a single operation starting from this compound, would be a highly efficient approach to complex molecule synthesis.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize how chemical reactions are discovered and optimized. For this compound, these computational tools can be employed to predict the outcomes of unknown reactions, thereby reducing the need for extensive experimental screening.
ML models can be trained on existing chemical reaction data to identify patterns and predict the reactivity of this compound under various conditions. This can help chemists to prioritize experiments and focus on the most promising reaction pathways. For instance, an AI algorithm could predict the optimal catalyst and reaction conditions for a specific cross-coupling reaction involving this compound.
Moreover, AI can be used for the de novo design of synthetic routes to target molecules starting from this compound. By analyzing vast networks of chemical reactions, these tools can propose novel and efficient synthetic pathways that may not be immediately obvious to a human chemist.
Scalable and Sustainable Production Methods for Industrial Applications
For this compound to find widespread use in industrial applications, the development of scalable and sustainable production methods is paramount. This involves not only improving the efficiency of the synthesis but also considering the environmental impact of the entire process.
Future research in this area will focus on replacing hazardous reagents and solvents with greener alternatives. The use of biocatalysis, where enzymes are used to perform specific chemical transformations, is a particularly attractive option. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the formation of unwanted byproducts.
The development of continuous manufacturing processes, as mentioned earlier with flow chemistry, will also be crucial for industrial-scale production. Continuous processes are generally more efficient, safer, and produce less waste compared to traditional batch processes. The integration of real-time monitoring and control systems can further optimize these processes for maximum efficiency and sustainability.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-Iodo-2,5-dimethylbenzaldehyde, and how do directing groups influence regioselectivity?
- Methodology :
- Friedel-Crafts alkylation or electrophilic aromatic substitution can introduce methyl groups at positions 2 and 5 on benzaldehyde. The aldehyde group (-CHO) acts as a meta-director, while methyl groups are ortho/para-directors.
- Iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. For 4-iodo substitution, steric and electronic effects of the 2,5-dimethyl groups must be considered to avoid para/meta competition .
- Example : Use of protecting groups (e.g., acetal formation for the aldehyde) may prevent side reactions during iodination .
Q. How should researchers characterize this compound, and what analytical challenges arise?
- Methodology :
- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 10 ppm. Methyl groups show splitting patterns influenced by adjacent substituents. Diastereotopic protons in asymmetric environments may complicate -NMR interpretation .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to (calc. ~276). Fragmentation patterns should confirm the iodo group’s presence .
- HPLC-UV : Useful for purity assessment. Use reverse-phase columns (C18) with methanol/water gradients. Quenching agents (e.g., ascorbic acid) may be required to stabilize iodine-containing compounds during analysis .
Q. What are the stability considerations for storing this compound?
- Methodology :
- Store at 0–6°C in amber vials to prevent light-induced decomposition. The iodo group is susceptible to nucleophilic displacement (e.g., hydrolysis in humid conditions).
- Monitor for discoloration (indicative of iodine loss) and verify purity via periodic HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for iodinated benzaldehydes?
- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent effects or crystal packing.
- Methodology :
- Perform DFT calculations (e.g., using Gaussian) to predict NMR shifts and compare with experimental data.
- Use X-ray crystallography to resolve structural ambiguities. For example, hydrogen-bonding networks in the solid state can alter electronic environments .
Q. What strategies mitigate competing side reactions during iodination of dimethylbenzaldehyde derivatives?
- Methodology :
- Temperature Control : Lower temperatures (0–5°C) reduce radical pathways that lead to polyiodination.
- Catalytic Systems : Use Lewis acids (e.g., FeCl) to enhance regioselectivity. For example, FeCl coordinates with the aldehyde oxygen, directing iodination to the para position .
- Byproduct Analysis : GC-MS or LC-HRMS identifies undesired products like diiodinated species or oxidation byproducts (e.g., carboxylic acids) .
Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodology :
- The iodo group participates in Ullmann or Suzuki-Miyaura couplings . Electron-donating methyl groups activate the ring, accelerating oxidative addition with palladium catalysts.
- Kinetic Studies : Monitor reaction progress via -NMR or in situ IR. Compare turnover frequencies (TOF) with non-methylated analogs to quantify steric/electronic effects .
Q. What computational tools predict the metabolic fate of this compound in biological systems?
- Methodology :
- Use ADMET prediction software (e.g., SwissADME) to model phase I/II metabolism. The iodo group may undergo dehalogenation, while the aldehyde is prone to oxidation.
- Validate predictions with in vitro assays (e.g., liver microsomes) and LC-MS/MS detection of metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
